Tridecanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

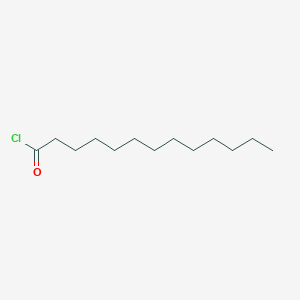

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tridecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRPWCNFWGBGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066259 | |

| Record name | Tridecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17746-06-4 | |

| Record name | Tridecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17746-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017746064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tridecanoyl Chloride: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of tridecanoyl chloride, a key reagent in synthetic chemistry and a precursor to molecules involved in critical biological signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in the synthesis of bacterial communication molecules.

Core Data Summary

This compound is a fatty acyl chloride with a 13-carbon chain. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 17746-06-4 |

| Molecular Formula | C₁₃H₂₅ClO |

| Molecular Weight | 232.79 g/mol |

| Appearance | Liquid |

| Synonyms | Tridecanoic acid chloride, n-Tridecanoyl chloride |

Experimental Protocols: Synthesis of N-Tridecanoyl-L-Homoserine Lactone

This compound is a vital precursor for the synthesis of N-acyl-L-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. The following protocol details the synthesis of N-tridecanoyl-L-homoserine lactone, a long-chain AHL analog. This procedure is adapted from established methods for the synthesis of similar long-chain AHLs.

Materials:

-

(S)-(-)-α-Amino-γ-butyrolactone hydrobromide

-

Sodium carbonate

-

This compound

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

Procedure:

-

Preparation of the Amine: In a round-bottom flask, dissolve (S)-(-)-α-Amino-γ-butyrolactone hydrobromide (1.3 equivalents) and sodium carbonate (2.6 equivalents) in a biphasic mixture of water and dichloromethane. Stir the mixture vigorously at room temperature.

-

Acylation Reaction: To the stirring biphasic solution, slowly add this compound (1.0 equivalent) dropwise. The reaction of the acyl chloride with the amine is a Schotten-Baumann type reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-tridecanoyl-L-homoserine lactone can be further purified by column chromatography on silica (B1680970) gel to obtain the final product with high purity.

Role in Signaling Pathways: Bacterial Quorum Sensing

The synthetic product, N-tridecanoyl-L-homoserine lactone, is an analog of N-acyl homoserine lactones (AHLs), which are central to quorum sensing in many Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[3][4]

Long-chain AHLs, such as N-tetradecanoyl-L-homoserine lactone (C14-HSL), are involved in regulating various processes, including biofilm formation and the expression of virulence factors.[5] The synthesized N-tridecanoyl-L-homoserine lactone can be utilized in research to study these signaling pathways, screen for quorum sensing inhibitors, and develop novel anti-infective therapies that disrupt bacterial communication.

Below is a diagram illustrating the general mechanism of AHL-mediated quorum sensing.

Caption: General workflow of N-acyl homoserine lactone (AHL)-mediated quorum sensing in bacteria.

References

- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 3. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing [mdpi.com]

- 4. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Tridecanoyl Chloride: A Technical Guide to Solubility and Handling in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tridecanoyl chloride in common laboratory solvents. Given the compound's reactive nature, this document addresses not only its physical solubility but also its chemical compatibility with a range of solvents, offering critical insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (C₁₃H₂₅ClO), also known as tridecanoic acid chloride, is a fatty acyl chloride.[1][2] Its structure, featuring a long thirteen-carbon aliphatic chain and a highly reactive acyl chloride functional group, dictates its solubility and chemical behavior. The acyl chloride group makes it a valuable reagent in organic synthesis, particularly for the introduction of the tridecanoyl group into molecules to increase lipophilicity, a key consideration in drug design and development. However, this reactivity also presents challenges in handling and solvent selection.

Solubility Profile of this compound

The information available suggests that this compound is generally miscible with a variety of organic solvents.[3][4] Its long aliphatic chain contributes to its affinity for nonpolar and moderately polar aprotic solvents.

Table 1: Qualitative Solubility and Reactivity of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Interaction with this compound | Observations & Remarks |

| Water (H₂O) | Protic | Reactive (Decomposes) | Reacts, often violently, to form tridecanoic acid and hydrochloric acid.[5] It cannot be considered a solvent for dissolution. |

| Ethanol (EtOH) | Protic | Reactive (Decomposes) | Reacts readily to form ethyl tridecanoate (B1259635) and hydrochloric acid. |

| Methanol (MeOH) | Protic | Reactive (Decomposes) | Similar to ethanol, it reacts to form methyl tridecanoate and hydrochloric acid. |

| Dichloromethane (CH₂Cl₂) | Aprotic | Generally Soluble/Miscible | A common solvent for reactions involving acyl chlorides due to its inert nature and ability to dissolve a wide range of organic compounds. |

| Chloroform (CHCl₃) | Aprotic | Generally Soluble/Miscible | Similar to dichloromethane, it is a suitable solvent for this compound. |

| Diethyl Ether (Et₂O) | Aprotic | Soluble | Explicitly mentioned as a solvent in which this compound is soluble. |

| Tetrahydrofuran (THF) | Aprotic | Generally Soluble/Miscible | A versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. Care must be taken to use anhydrous THF to prevent hydrolysis. |

| Acetone ((CH₃)₂CO) | Aprotic | Generally Soluble/Miscible | While aprotic, the potential for enolization and subsequent reaction under certain conditions should be considered. Anhydrous conditions are crucial. |

| Dimethylformamide (DMF) | Aprotic, Polar | Generally Soluble/Miscible (Catalytic) | DMF is a common solvent for reactions involving acyl chlorides and can also act as a catalyst in their formation from carboxylic acids. It is crucial to use anhydrous DMF. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Reactive (Potential Hazard) | DMSO can react explosively with acyl chlorides, especially at elevated temperatures. This combination should be avoided or handled with extreme caution under controlled, low-temperature conditions. |

Experimental Protocol: Assessing the Miscibility and Reactivity of this compound

Due to the reactive nature of this compound, a standard solubility determination protocol is not practical. Instead, a procedure to assess miscibility and immediate reactivity is more appropriate for laboratory settings. This protocol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware must be thoroughly dried to prevent hydrolysis.

Objective: To qualitatively determine the miscibility of this compound in a given anhydrous aprotic solvent and observe any signs of immediate reaction.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., dichloromethane, THF, diethyl ether)

-

Dry glass vials with caps

-

Calibrated pipettes or syringes

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled in a desiccator before use. Handle this compound and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize contact with atmospheric moisture.

-

Solvent Addition: In a dry glass vial, add a known volume (e.g., 1 mL) of the anhydrous solvent.

-

Initial Addition of this compound: Carefully add a small, measured amount (e.g., 10 µL) of this compound to the solvent.

-

Observation: Observe the mixture for the following:

-

Miscibility: Does the this compound dissolve to form a clear, homogeneous solution? Or does it form a separate layer, indicating immiscibility?

-

Signs of Reaction: Look for evidence of a chemical reaction, such as:

-

Gas evolution (fuming)

-

Color change

-

Precipitate formation

-

Exothermic reaction (temperature increase)

-

-

-

Incremental Addition: If the initial amount dissolves without any signs of reaction, continue to add small, incremental amounts of this compound, observing the effects after each addition.

-

Documentation: Record all observations, including the approximate concentration at which immiscibility or reaction occurs.

-

Disposal: Quench any unreacted this compound carefully with a suitable alcohol (e.g., isopropanol) in a separate container before disposal according to institutional guidelines.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for assessing the suitability of a solvent for use with this compound.

Caption: A flowchart for assessing the miscibility and reactivity of this compound in a solvent.

Conclusion

The selection of an appropriate solvent for this compound is critical and must take into account its high reactivity. While it is miscible with many common aprotic organic solvents such as dichloromethane, chloroform, diethyl ether, and THF, it readily decomposes in protic solvents like water and alcohols. Special care must be taken with polar aprotic solvents like DMSO, which can react dangerously. For any application, the use of anhydrous solvents and inert atmospheric conditions is highly recommended to prevent unwanted side reactions. The experimental workflow provided offers a systematic approach to verifying solvent suitability in a laboratory setting.

References

Spectroscopic Profile of Tridecanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Tridecanoyl chloride (CAS No. 17746-06-4), a long-chain acyl chloride. The document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition. This information is critical for compound identification, purity assessment, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in its long aliphatic chain. The protons alpha to the carbonyl group are the most deshielded and appear as a triplet at approximately 2.88 ppm. The terminal methyl protons are the most shielded and resonate as a triplet around 0.88 ppm. The numerous methylene (B1212753) groups in the chain overlap to form a complex multiplet between approximately 1.27 and 1.72 ppm.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.88 | Triplet | -CH₂-C(=O)Cl |

| ~1.72 | Multiplet | -CH₂-CH₂-C(=O)Cl |

| ~1.27 | Multiplet | -(CH₂)₉- |

| ~0.88 | Triplet | -CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon is the most deshielded, appearing at approximately 173.9 ppm. The carbon alpha to the carbonyl group is also significantly deshielded. The carbons of the long methylene chain resonate in the range of approximately 22.7 to 34.9 ppm, with the terminal methyl carbon appearing at around 14.1 ppm.

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C=O |

| ~47.0 | -CH₂-C(=O)Cl |

| ~34.9 | -CH₂-CH₂-C(=O)Cl |

| ~22.7 - ~31.9 | -(CH₂)₉- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption is the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high frequency around 1800 cm⁻¹. Other significant peaks include the C-H stretching vibrations of the aliphatic chain.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H Asymmetric Stretch (CH₂) |

| ~2854 | Strong | C-H Symmetric Stretch (CH₂) |

| ~1800 | Strong | C=O Stretch (Acyl Chloride) |

| ~1466 | Medium | C-H Bend (CH₂) |

| ~940 | Medium | C-C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (232.16 g/mol for the ³⁵Cl isotope and 234.16 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio). A prominent fragment is the acylium ion, [CH₃(CH₂)₁₁CO]⁺, resulting from the loss of the chlorine atom.

| m/z | Relative Abundance | Assignment |

| 232/234 | Present | [M]⁺ |

| 197 | High | [M-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for transmission analysis. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

General workflow for spectroscopic analysis.

Tridecanoyl chloride reactivity with nucleophilic compounds

An In-depth Technical Guide to the Reactivity of Tridecanoyl Chloride with Nucleophilic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₃H₂₅ClO) is a long-chain aliphatic acyl chloride.[1][2][3] As a derivative of tridecanoic acid, it is a highly reactive electrophile, making it a valuable building block in organic synthesis. Its reactivity is primarily characterized by nucleophilic acyl substitution, a pathway that allows for the facile introduction of the tridecanoyl group onto various molecules.[4][5] This reactivity is fundamental in the synthesis of complex lipids, surfactants, and as a key intermediate in the development of pharmaceutical agents where long alkyl chains are required to modulate properties like lipophilicity. This guide provides a detailed overview of its reactivity with common nucleophiles, supported by experimental protocols and reaction pathway diagrams.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound, like other acyl chlorides, is dominated by the nucleophilic acyl substitution mechanism. This two-step process, known as the addition-elimination mechanism, is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This carbon is highly polarized due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion—an excellent leaving group—regenerates the carbonyl group and yields the final substituted product.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Common Nucleophiles

This compound readily reacts with a wide range of nucleophiles. Its high reactivity stems from the fact that the chloride ion is an excellent leaving group. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Ester > Amide.

| Nucleophile (Class) | Product | Typical Conditions | Relative Rate |

| Amine (R'-NH₂) / (R'₂-NH) | N-substituted Amide | Aprotic solvent (DCM, THF), often with a base (Pyridine, TEA, DIEA), 0°C to RT. | Very Fast, Exothermic |

| Alcohol (R'-OH) | Ester | Aprotic solvent (DCM, Ether), with a base (Pyridine) to neutralize HCl, 0°C to RT. | Fast, Exothermic |

| Water (H₂O) | Carboxylic Acid | Reacts readily with ambient moisture or upon addition of water. | Very Fast, Violent |

| Thiol (R'-SH) | Thioester | Similar to alcohols, often with a base. | Fast |

| Carboxylate (R'-COO⁻) | Acid Anhydride | Reaction with a carboxylate salt. | Fast |

Reaction with Amines: Amide Synthesis

The reaction of this compound with primary or secondary amines is a highly efficient method for forming N-substituted tridecanamides. This reaction is often performed under Schotten-Baumann conditions, which involve using a base (like pyridine (B92270) or an aqueous base) to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The reaction is typically rapid and exothermic. Using an excess of the amine can also serve to neutralize the HCl formed.

Caption: Experimental workflow for a typical amidation reaction.

Reaction with Alcohols: Ester Synthesis

Esterification occurs when this compound reacts with an alcohol. This is one of the most common methods for preparing esters in the laboratory. To prevent the buildup of the HCl byproduct, which can lead to side reactions, a non-nucleophilic base such as pyridine or triethylamine (B128534) (TEA) is typically added. The base neutralizes the HCl, forming a salt and driving the equilibrium towards the product. The reaction is generally fast and works well with primary and secondary alcohols.

Caption: Experimental workflow for ester synthesis from this compound.

Reaction with Water: Hydrolysis

This compound reacts violently with water in a highly exothermic hydrolysis reaction to form tridecanoic acid and hydrogen chloride gas. Due to this high reactivity, it must be handled in anhydrous conditions and protected from atmospheric moisture to prevent degradation of the starting material. This reaction is generally considered an undesirable side reaction during the synthesis of other derivatives.

Reaction with Thiols: Thioester Synthesis

Thiols react with this compound in a manner analogous to alcohols to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds readily, often in the presence of a base to scavenge the HCl byproduct.

Experimental Protocols

Protocol 1: Synthesis of N-benzyltridecanamide (Amidation)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (B48309) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reaction: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the stirred amine solution over 30 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress with Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to yield the pure N-benzyltridecanamide.

Protocol 2: Synthesis of Ethyl Tridecanoate (Esterification)

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (excess, acting as both reactant and solvent) and anhydrous pyridine (1.2 eq).

-

Cooling: Cool the mixture to 0°C in an ice bath with stirring.

-

Reaction: Add this compound (1.0 eq) dropwise via syringe. A precipitate of pyridinium hydrochloride will form.

-

Completion: Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates the consumption of the acyl chloride.

-

Work-up: Dilute the reaction mixture with diethyl ether and filter to remove the pyridinium hydrochloride precipitate. Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain pure ethyl tridecanoate.

Applications in Drug Development

The ability of this compound to readily acylate nucleophiles is leveraged in drug development. The long alkyl chain can be used to:

-

Increase Lipophilicity: Attaching the tridecanoyl group to a drug molecule can increase its ability to cross cell membranes, potentially improving bioavailability.

-

Prodrug Synthesis: Amide or ester linkages formed from this compound can be designed to be cleaved by enzymes in the body, releasing the active drug. This is a common strategy for improving drug delivery and pharmacokinetics.

-

Formation of Biologically Active Lipids: It serves as a precursor for synthesizing specific lipids or lipidated peptides and proteins that are crucial for biological signaling pathways or for studying protein-lipid interactions.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, amines, and strong bases.

-

Spills: Do not use water to clean up spills, as this will cause a violent reaction. Use an inert absorbent material like sand or silica gel.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

References

The Versatility of Tridecanoyl Chloride: A Comprehensive Review for Researchers and Drug Development Professionals

An in-depth exploration of the applications of tridecanoyl chloride in organic synthesis, polymer chemistry, and analytical sciences, providing detailed experimental protocols and insights into its role in modulating biological signaling pathways.

This compound, a long-chain acyl chloride, has emerged as a valuable and versatile reagent in various scientific disciplines. Its reactive nature, stemming from the acyl chloride functional group, coupled with the lipophilic character of its thirteen-carbon chain, makes it a unique building block for the synthesis of novel molecules with diverse applications. This technical guide provides a comprehensive overview of the uses of this compound, with a focus on its applications in the synthesis of bioactive compounds, polymer modification, and as a derivatizing agent for analytical purposes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Organic Synthesis: A Tool for Creating Novel Bioactive Molecules

This compound is a key reagent in the synthesis of a variety of organic molecules, where its long alkyl chain imparts unique physical and biological properties to the target compounds. Two notable examples include its use in the creation of oil-gelling agents and in the modification of benzoxazinones to enhance their herbicidal potential.

Synthesis of Low-Molecular-Mass Oil-Gelling Agents

This compound has been successfully employed in the synthesis of 1,5-anhydro-D-glucitol tetra-O-tridecanoate, a compound that demonstrates potential as a low-molecular-mass oil-gelling agent. These agents are of interest for various applications, including in cosmetics and pharmaceuticals.

Experimental Protocol: Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol

This protocol is adapted from the work of Development of Novel Low-Molecular-Mass Oil-gelling Agents: Synthesis and Physical Properties of 1,5-Anhydro-D-glucitol and 1,5-Anhydro-D-mannitol Protected with Saturated Linear Fatty Acids.

-

Preparation of this compound: To a stirred solution of tridecanoic acid (1 equivalent) and N,N-dimethylformamide (DMF) (1 equivalent) in 1,2-dichloroethane, add thionyl chloride (5 equivalents) at room temperature. Stir the mixture for 3 hours at room temperature. Concentrate the reaction mixture in vacuo to obtain this compound, which is used in the next step without further purification.

-

Acylation of 1,5-Anhydro-D-glucitol: Dissolve 1,5-anhydro-D-glucitol (1 equivalent) in DMF and pyridine (B92270) (8 equivalents) under a nitrogen atmosphere at 50 °C. To this solution, add a solution of the freshly prepared this compound (excess) in toluene. The reaction is then carried out at 90 °C for 5 hours.

-

Work-up and Purification: After cooling the reaction to room temperature, add methanol (B129727) to the reaction solution to precipitate the product. The resulting solid is collected by filtration, washed with methanol, and dried under reduced pressure to afford the desired 1,5-anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol as a white solid.

Table 1: Quantitative Data for the Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol

| Parameter | Value |

| Reactants | |

| Tridecanoic Acid | 3.0 g (14.0 mmol) |

| Thionyl Chloride | 5.1 mL (70.0 mmol) |

| 1,5-Anhydro-D-glucitol | 152 mg (0.926 mmol) |

| Reaction Conditions | |

| Acylation Temperature | 90 °C |

| Acylation Time | 5 hours |

| Product | |

| Yield of 1,5-Anhydro-2,3,4,6-tetra-O-tridecanoyl-D-glucitol | Not explicitly stated in the source |

| Physical Appearance | White solid |

Enhancing Lipophilicity of Benzoxazinone-based Herbicides

This compound can be used to increase the lipophilicity of benzoxazinones, a class of natural products with herbicidal activity. By acylating the hydroxyl group of 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA), the resulting ester is expected to have improved membrane permeability and, consequently, enhanced biological activity.

Experimental Protocol: Synthesis of Benzoxazinone (B8607429) Tridecanoate (B1259635) Ester

This is a generalized protocol based on standard acylation procedures.

-

Dissolution: Dissolve 2,4-dihydroxy-(2H)-1,4-benzoxazin-3-(4H)-one (DIBOA) (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a dry aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere.

-

Acylation: Cool the solution to 0 °C and add this compound (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzoxazinone tridecanoate ester.

Modulation of Bacterial Quorum Sensing

A fascinating application of this compound lies in the synthesis of N-tridecanoyl-L-homoserine lactone (C13-AHL), a signaling molecule involved in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Long-chain AHLs, such as C13-AHL, are known to regulate various processes, including virulence factor production and biofilm formation in certain bacterial species.

Experimental Protocol: Synthesis of N-Tridecanoyl-L-homoserine lactone

This is a general protocol for the synthesis of N-acyl-L-homoserine lactones.

-

Reaction Setup: To a solution of L-homoserine lactone hydrobromide (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (2.2 equivalents) at 0 °C.

-

Acylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-tridecanoyl-L-homoserine lactone.

The LuxI/LuxR Quorum Sensing Pathway

The synthesized N-tridecanoyl-L-homoserine lactone can act as a signaling molecule in the LuxI/LuxR-type quorum sensing system. In this pathway, the LuxI synthase produces the AHL autoinducer. As the bacterial population density increases, the AHL concentration surpasses a threshold and binds to the LuxR transcriptional regulator. This AHL-LuxR complex then activates or represses the expression of target genes, leading to a coordinated population-level behavior.

Caption: The LuxI/LuxR quorum sensing signaling pathway.

Polymer Chemistry: Surface Functionalization

This compound can be utilized for the surface modification of polymers through a "grafting to" approach. This involves reacting the acyl chloride with functional groups present on the polymer surface, such as hydroxyl or amine groups. This process can significantly alter the surface properties of the polymer, for instance, by increasing its hydrophobicity.

Experimental Workflow: Polymer Surface Modification

Caption: Workflow for polymer surface modification.

Analytical Chemistry: Derivatization for GC-MS Analysis

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to improve the volatility and thermal stability of analytes. This compound can be used as a derivatizing agent for compounds containing primary and secondary amines. The resulting amides are more amenable to GC-MS analysis.

Experimental Workflow: Derivatization for GC-MS

Caption: General workflow for amine derivatization.

Conclusion

This compound is a versatile and powerful reagent with a broad range of applications in scientific research and development. Its ability to introduce a long lipophilic chain allows for the tailored modification of molecules to achieve desired physicochemical and biological properties. From the synthesis of novel bioactive compounds and the modulation of bacterial communication to the functionalization of polymers and the enhancement of analytical methods, this compound continues to be a valuable tool for innovation. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate its effective utilization in the laboratory and inspire further research into its potential applications.

Thermodynamic and physical data of Tridecanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoyl chloride (C13H25ClO), a long-chain acyl chloride, serves as a crucial reagent and building block in various chemical syntheses. Its reactivity, stemming from the acyl chloride functional group, makes it a valuable intermediate in the production of esters, amides, and other derivatives. This guide provides a comprehensive overview of the thermodynamic and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical and Thermodynamic Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅ClO | [1] |

| Molecular Weight | 232.79 g/mol | [1] |

| CAS Number | 17746-06-4 | [1] |

| Appearance | Liquid (at room temperature) | Assumed based on homologs |

| Density | 0.914 g/mL at 20 °C | |

| Refractive Index | n20/D 1.447 |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Notes |

| Melting Point | No data available | For Tetradecanoyl chloride (C14): -1 °C[2][3] |

| Boiling Point | No data available | For Tetradecanoyl chloride (C14): 168 °C at 1.995 kPa (14.96 mmHg) |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane (B92381), ether); Insoluble in water. | General property of long-chain acyl chlorides. |

| Flash Point | No data available | For Tetradecanoyl chloride (C14): 100 °C |

Experimental Protocols

Synthesis of this compound from Tridecanoic Acid

A general and widely applicable method for the synthesis of this compound is the reaction of Tridecanoic acid with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, converting the carboxylic acid into the more reactive acyl chloride.

Materials:

-

Tridecanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) or other inert solvent (optional)

-

Dry glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

-

Charging the Flask: Add Tridecanoic acid to the flask. An inert solvent like anhydrous toluene can be added to facilitate stirring, although the reaction can often be run neat with an excess of thionyl chloride.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the dropping funnel and add it dropwise to the stirred Tridecanoic acid. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas, which should be vented through a proper scrubbing system.

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene may be performed.

Purification by Vacuum Distillation

Due to the high boiling point of this compound, purification is best achieved by vacuum distillation to prevent thermal decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Assemble a dry short-path distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum to the system, ensuring a cold trap is in place to protect the pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at a constant temperature. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

-

Once the distillation is complete, release the vacuum with an inert gas before dismantling the apparatus.

Analytical Methods

Direct analysis of this compound by GC-MS is challenging due to its high reactivity. Therefore, derivatization to a more stable and volatile compound, such as a fatty acid methyl ester (FAME), is typically required.

Derivatization to Methyl Tridecanoate (B1259635):

-

Esterification: React the this compound sample with anhydrous methanol. The reaction is generally rapid and may not require a catalyst.

-

Extraction: After the reaction, extract the resulting methyl tridecanoate into an organic solvent like hexane.

-

Analysis: Inject the hexane solution into the GC-MS system.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the long alkyl chain. The methylene group adjacent to the carbonyl chloride will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon-13 NMR spectrum will show a distinct signal for the carbonyl carbon, which is highly deshielded. The other carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum.

FTIR spectroscopy is useful for identifying the functional groups present in this compound.

-

A strong absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1785-1815 cm⁻¹.

-

The C-Cl stretching vibration will likely appear in the fingerprint region.

-

The spectrum will also show characteristic C-H stretching and bending vibrations from the alkyl chain.

Reactivity and Applications

This compound is a reactive compound that readily undergoes nucleophilic acyl substitution. It reacts with water to form tridecanoic acid and with alcohols and amines to form the corresponding esters and amides. This reactivity makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including surfactants, pharmaceuticals, and other specialty chemicals.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere to prevent hydrolysis. In case of fire, do not use water as it will react to produce toxic hydrogen chloride gas.

References

The Enigmatic Potential of Tridecanoyl Chloride: A Technical Deep Dive for Researchers

For Immediate Release

[City, State] – [Date] – While the biological activities of many long-chain fatty acids are well-documented, their acyl chloride derivatives, such as Tridecanoyl chloride, remain a frontier in scientific exploration. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core of this compound's potential biological significance. Due to the limited direct research on this compound, this paper draws upon data from closely related long-chain fatty acyl chlorides to provide a predictive framework for its biological activities, offering a roadmap for future investigations.

Introduction: The Reactive Nature and Biological Promise of this compound

This compound (C13H25ClO) is the acyl chloride derivative of tridecanoic acid, a 13-carbon saturated fatty acid.[1] Acyl chlorides are highly reactive organic compounds characterized by the functional group -COCl.[2][3][4] This reactivity, particularly towards nucleophiles like water, alcohols, and amines, makes them valuable intermediates in the synthesis of a wide array of organic molecules, including esters and amides.[2] In a biological context, this reactivity suggests that this compound could readily acylate proteins, a post-translational modification known to play a crucial role in regulating protein function, localization, and signaling.

The biological activities of long-chain fatty acids and their derivatives are deeply intertwined with cellular metabolism and signaling pathways, particularly in the context of cancer. Long-chain acyl-CoA synthetases (ACSLs), enzymes that activate fatty acids, are frequently deregulated in various cancers, highlighting the importance of fatty acid metabolism in tumor biology. Given that this compound is a reactive form of a long-chain fatty acid, it is hypothesized that it could exert significant biological effects, potentially through direct protein acylation or by influencing lipid metabolism.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of this compound is scarce, we can extrapolate potential effects based on the known activities of other long-chain fatty acyl derivatives and the general principles of protein acylation.

Protein Acylation: A Key Post-Translational Modification

Protein acylation is the covalent attachment of fatty acids to proteins, a modification that can profoundly impact their function. The high reactivity of this compound suggests it could non-enzymatically acylate proteins, targeting nucleophilic amino acid residues such as lysine, cysteine, serine, and threonine. This modification could alter protein conformation, stability, and interaction with other molecules, thereby modulating cellular signaling pathways.

A primary hypothesized mechanism of action for this compound is its ability to covalently modify proteins, leading to altered cellular function. The introduction of the 13-carbon lipid chain can increase the hydrophobicity of the modified protein, potentially influencing its localization to cellular membranes or affecting protein-protein interactions.

Figure 1: Hypothesized mechanism of action for this compound via protein acylation.

Cytotoxic Effects on Cancer Cells

Studies on various fatty acids and their derivatives have demonstrated cytotoxic activity against cancer cell lines. For instance, fatty acid amides have shown selective cytotoxicity against murine breast cancer cells. It is plausible that this compound, due to its high reactivity and lipophilic nature, could exhibit cytotoxic effects. This could occur through disruption of cell membrane integrity, induction of apoptosis, or by interfering with critical metabolic pathways that are often upregulated in cancer cells.

Potential Therapeutic Applications

The potential biological activities of this compound open avenues for its investigation in several therapeutic areas.

-

Oncology: As a potential cytotoxic agent and modulator of protein function, this compound and its derivatives could be explored as novel anticancer agents. Its ability to acylate proteins could be leveraged to target specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.

-

Drug Delivery: The lipophilic nature of the tridecanoyl group could be utilized in drug delivery systems to enhance the cellular uptake and bioavailability of other therapeutic agents.

-

Antimicrobial Agents: Lipoamino acid conjugates derived from fatty acids have shown potent antimicrobial and anti-biofilm activities. This compound could serve as a precursor for the synthesis of novel antimicrobial compounds.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of well-established experimental protocols can be employed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on cancer and non-cancerous cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., human fibroblasts) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to quantify the cytotoxic potency of this compound.

Figure 2: Workflow for in vitro cytotoxicity testing of this compound.

Acyl-Resin Assisted Capture (Acyl-RAC) for Identification of Acylated Proteins

Objective: To identify proteins that are acylated by this compound in a cellular context.

Methodology: This protocol is adapted from established methods for detecting S-acylated proteins.

-

Cell Lysis and Blocking: Lyse cells treated with this compound and block free thiol groups on proteins using a blocking reagent like N-ethylmaleimide (NEM).

-

Thioester Cleavage: Cleave the thioester bonds formed by this compound acylation using hydroxylamine. This exposes the previously acylated cysteine residues.

-

Capture on Resin: Capture the proteins with newly exposed thiol groups on a thiopropyl sepharose resin.

-

Elution and Identification: Elute the captured proteins and identify them using mass spectrometry.

Figure 3: Experimental workflow for Acyl-Resin Assisted Capture (Acyl-RAC).

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, the following tables present a hypothetical framework for summarizing quantitative data, based on typical results for related compounds.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast Cancer) | 50 | 25 | 10 |

| HCT-116 (Colon Cancer) | 60 | 30 | 15 |

| Human Fibroblasts | >100 | >100 | >100 |

Table 2: Hypothetical Enzyme Inhibition by this compound

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Long-Chain Acyl-CoA Synthetase | 5 | Covalent |

| Protein Kinase X | 15 | Covalent |

| Protease Y | >100 | - |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential for biological activity. Its high reactivity suggests a strong propensity for protein acylation, a modification with profound implications for cellular signaling and function. The extrapolated potential for cytotoxic effects against cancer cells warrants further investigation.

Future research should focus on:

-

Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the cytotoxicity, anti-proliferative, and other biological effects of this compound.

-

Proteomic Profiling: Utilizing techniques like Acyl-RAC to identify the specific protein targets of this compound acylation.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound treatment.

-

Synthesis of Derivatives: Synthesizing and evaluating derivatives of this compound to optimize for specific biological activities and reduce potential toxicity.

This technical guide provides a foundational framework to stimulate and guide future research into the biological landscape of this compound, a molecule that may hold the key to novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols: The Use of Tridecanoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoyl chloride (C13H25ClO), a long-chain acyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tridecanoyl group into various molecules. Its reactivity as an acylating agent makes it a valuable building block in the synthesis of a diverse range of compounds, including specialty surfactants, biologically active molecules, and modified materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17746-06-4 | [1] |

| Molecular Formula | C₁₃H₂₅ClO | [1] |

| Molecular Weight | 232.79 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | |

| Boiling Point | 148-150 °C at 10 mmHg | |

| Density | 0.91 g/mL at 25 °C | |

| Purity | >98% | [1] |

Applications in Organic Synthesis

This compound is a key reagent in several important organic reactions, including:

-

Friedel-Crafts Acylation: For the synthesis of aryl ketones.

-

N-Acylation: For the preparation of amides, including N-acyl amino acids and N-acyl homoserine lactones.

-

O-Acylation: For the synthesis of esters, such as mono- and diacylglycerols.

-

Surface Modification: For the functionalization of polymers and other materials to alter their surface properties.

I. Friedel-Crafts Acylation: Synthesis of Aryl Ketones

The Friedel-Crafts acylation is a classic method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Scheme: Acylation of Anisole (B1667542)

Caption: Friedel-Crafts acylation of anisole with this compound.

Experimental Protocol: Synthesis of 4-Methoxy-1-tridecanoylbenzene

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of anisole.

Materials:

-

This compound (1.0 eq)

-

Anisole (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add anisole (1.1 eq) to the stirred suspension.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl ketone.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Anisole | AlCl₃ | DCM | 3-4 | 0 to RT | 75-85 |

II. N-Acylation Reactions

This compound readily reacts with primary and secondary amines to form stable amide bonds. This reaction is fundamental in the synthesis of various biologically relevant molecules.

A. Synthesis of N-Tridecanoylglycine

N-acyl amino acids are a class of surfactants with excellent biocompatibility and foaming properties.

Reaction Scheme: Acylation of Glycine (B1666218)

Caption: Schotten-Baumann reaction for the synthesis of N-Tridecanoylglycine.

Experimental Protocol: Synthesis of N-Tridecanoylglycine

This protocol is based on the Schotten-Baumann reaction conditions for the acylation of amino acids.

Materials:

-

This compound (1.0 eq)

-

Glycine (1.1 eq)

-

Sodium hydroxide (B78521) (NaOH) (2.2 eq)

-

Acetone

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a pH meter, dissolve glycine (1.1 eq) and sodium hydroxide (1.1 eq) in deionized water.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Simultaneously, add this compound (1.0 eq) dissolved in acetone and a solution of sodium hydroxide (1.1 eq) in water dropwise from separate dropping funnels over a period of 1 hour, maintaining the pH of the reaction mixture between 10 and 11.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield N-tridecanoylglycine.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Glycine | NaOH | Water/Acetone | 3 | 10-25 | 85-95 |

B. Synthesis of N-Tridecanoyl-L-Homoserine Lactone

N-acyl homoserine lactones (AHLs) are signaling molecules involved in bacterial quorum sensing. The synthesis of these molecules is crucial for studying bacterial communication and for the development of anti-biofilm agents.

Reaction Scheme: Acylation of L-Homoserine Lactone

Caption: Synthesis of N-Tridecanoyl-L-Homoserine Lactone.

Experimental Protocol: Synthesis of N-Tridecanoyl-L-Homoserine Lactone

This protocol is adapted from a general procedure for the synthesis of N-acyl homoserine lactones.

Materials:

-

This compound (1.0 eq)

-

L-Homoserine lactone hydrobromide (1.1 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-tridecanoyl-L-homoserine lactone.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | L-Homoserine Lactone HBr | Et₃N | DCM | 12-16 | 0 to RT | 60-75 |

III. O-Acylation: Synthesis of Esters

This compound is an effective reagent for the esterification of alcohols, a fundamental transformation in organic synthesis for the production of lipids, plasticizers, and other functional molecules.

Reaction Scheme: Acylation of Ethanolamine (B43304)

Caption: Reaction of this compound with ethanolamine.

Experimental Protocol: Acylation of Ethanolamine

In the reaction with ethanolamine, N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine group.

Materials:

-

This compound (1.0 eq)

-

Ethanolamine (1.1 eq)

-

Pyridine (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve ethanolamine (1.1 eq) and pyridine (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Filter the reaction mixture to remove pyridine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Ethanolamine | Pyridine | THF | 4-6 | 0 to RT | 80-90 |

IV. Surface Modification of Polymers

This compound can be used to modify the surface of polymers containing hydroxyl or amine groups. This modification can impart hydrophobicity to the polymer surface, which can be useful in various applications, such as in the fabrication of medical devices and specialized coatings.

Logical Workflow: Surface Grafting onto a Hydroxylated Polymer

Caption: General workflow for the surface modification of a hydroxylated polymer.

Experimental Protocol: Surface Modification of a Hydroxylated Polymer Film

This is a general protocol that can be adapted for various hydroxyl-containing polymers (e.g., cellulose, polyvinyl alcohol).

Materials:

-

Polymer film with surface hydroxyl groups

-

This compound

-

Anhydrous toluene

-

Anhydrous pyridine

-

Acetone

-

Deionized water

Procedure:

-

Clean the polymer film by sonicating in acetone and then deionized water, followed by drying under a stream of nitrogen.

-

Immerse the dried polymer film in a solution of this compound (e.g., 0.1 M) and pyridine (e.g., 0.12 M) in anhydrous toluene.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 4-24 hours) under a nitrogen atmosphere.

-

After the reaction, remove the film and wash it sequentially with toluene, acetone, and deionized water to remove any unreacted reagents and byproducts.

-

Dry the modified polymer film under vacuum.

-

Characterize the surface modification using techniques such as contact angle measurement (to assess hydrophobicity) and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of the acyl group).

Expected Outcome:

The successful grafting of the tridecanoyl chains onto the polymer surface will result in an increase in the water contact angle, indicating a more hydrophobic surface. XPS analysis should show an increase in the carbon content and the appearance of a C=O peak in the C1s spectrum.

| Polymer Substrate | Reagent | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Outcome |

| Hydroxylated Polymer | This compound | Pyridine | Toluene | 4-24 | 60-80 | Increased Hydrophobicity |

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water to produce hydrochloric acid.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

References

Application Notes and Protocols for N-acylation of Chitosan using Tridecanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan (B1678972), a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and mucoadhesive properties. However, its application is often limited by its poor solubility in neutral and alkaline aqueous solutions. Hydrophobic modification of chitosan through N-acylation with long-chain fatty acids, such as tridecanoic acid, enhances its amphiphilicity. This modification allows for the self-assembly of chitosan derivatives into nanoparticles, making them promising carriers for drug delivery systems. The introduction of the tridecanoyl group increases the hydrophobicity of chitosan, which can improve the encapsulation of hydrophobic drugs and enhance interaction with cell membranes, potentially leading to improved cellular uptake and bioavailability.[1][2]

This document provides a detailed protocol for the N-acylation of chitosan using tridecanoyl chloride, methods for characterization of the resulting N-tridecanoyl chitosan, and an overview of its potential application in drug delivery, including the cellular uptake mechanism of nanoparticles formulated from this modified polymer.

Experimental Protocols

Materials

-

Chitosan (medium molecular weight, degree of deacetylation > 85%)

-

This compound

-

Acetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Dialysis tubing (MWCO 12-14 kDa)

Protocol for N-acylation of Chitosan with this compound

This protocol is adapted from established methods for the N-acylation of chitosan with long-chain fatty acid chlorides.[3]

-

Dissolution of Chitosan:

-

Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution by stirring overnight at room temperature until a clear, viscous solution is obtained.

-

-

pH Adjustment:

-

Adjust the pH of the chitosan solution to approximately 7.2 by the slow, dropwise addition of a 1 M NaOH solution under vigorous stirring. This will result in the formation of a fine, gel-like precipitate of chitosan.

-

-

Acylation Reaction:

-

In a separate flask, dissolve the desired amount of this compound in 20 mL of methanol.

-

Slowly add the this compound solution to the chitosan gel slurry with continuous, vigorous stirring.

-

Allow the reaction to proceed for 16-24 hours at room temperature with constant stirring. The molar ratio of this compound to the glucosamine (B1671600) units of chitosan can be varied to achieve different degrees of substitution (see Table 1).

-

-

Purification of N-tridecanoyl Chitosan:

-

After the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of acetone (approximately 5 times the volume of the reaction mixture) under stirring.

-

Collect the precipitate by filtration.

-

Wash the collected product extensively with methanol to remove unreacted this compound and other byproducts.

-

Further purify the product by dialysis against distilled water for 48 hours, changing the water frequently.

-

Lyophilize the purified product to obtain N-tridecanoyl chitosan as a white, fluffy solid.

-

Data Presentation

Table 1: Influence of Molar Ratio of this compound on the Degree of Substitution (DS) of Chitosan

The degree of substitution (DS) is defined as the number of acyl groups per 100 glucosamine units. The DS can be determined using techniques such as ¹H NMR spectroscopy or elemental analysis.[4][5] The following table provides expected DS values based on the molar ratio of this compound to chitosan's glucosamine units, extrapolated from data for similar long-chain acyl chlorides.

| Molar Ratio (this compound : Glucosamine Unit) | Expected Degree of Substitution (DS, %) |

| 0.5 : 1 | 10 - 20 |

| 1 : 1 | 25 - 40 |

| 2 : 1 | 45 - 60 |

Note: Actual DS may vary depending on specific reaction conditions such as temperature, reaction time, and the physical state of the chitosan.

Characterization of N-tridecanoyl Chitosan

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the successful N-acylation of chitosan. The FTIR spectrum of N-tridecanoyl chitosan will show characteristic peaks of both the chitosan backbone and the attached tridecanoyl chains.

Table 2: Characteristic FTIR Peaks for Chitosan and N-tridecanoyl Chitosan

| Wavenumber (cm⁻¹) | Assignment in Chitosan | Assignment in N-tridecanoyl Chitosan |

| ~3400 | O-H and N-H stretching | O-H and N-H stretching |

| ~2920, ~2850 | C-H stretching | C-H stretching (intensified due to alkyl chain) |

| ~1650 | Amide I (C=O stretching of acetyl group) | Amide I (C=O stretching, intensified) |

| ~1590 | N-H bending of primary amine | N-H bending (decreased intensity) |

| ~1380 | C-H bending | C-H bending |

| ~1070 | C-O stretching | C-O stretching |

The key indicators of successful N-acylation are the increased intensity of the C-H stretching peaks around 2920 and 2850 cm⁻¹ and the amide I band around 1650 cm⁻¹, along with a decrease in the intensity of the primary amine N-H bending peak around 1590 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation and quantitative determination of the degree of substitution of N-tridecanoyl chitosan. The sample is typically dissolved in a mixture of D₂O and DCl.

Table 3: Characteristic ¹H NMR Chemical Shifts for N-tridecanoyl Chitosan

| Chemical Shift (ppm) | Assignment |

| ~0.8-0.9 | Terminal methyl protons (-CH₃) of the tridecanoyl chain |

| ~1.2-1.4 | Methylene protons (-CH₂-) of the tridecanoyl chain |

| ~2.2-2.4 | Methylene protons (-CH₂-) adjacent to the carbonyl group of the tridecanoyl chain |

| ~3.1 | H-2 proton of the glucosamine unit |

| ~3.5-4.0 | H-3, H-4, H-5, H-6 protons of the glucosamine ring |

| ~4.5 | H-1 proton of the glucosamine unit |

The degree of substitution can be calculated by comparing the integral of the terminal methyl protons of the tridecanoyl chain to the integral of a known number of protons on the chitosan backbone, such as the H-1 proton.

Mandatory Visualizations

Experimental Workflow for N-acylation of Chitosan

Caption: Workflow for the synthesis and purification of N-tridecanoyl chitosan.

Cellular Uptake and Intracellular Trafficking of N-tridecanoyl Chitosan Nanoparticles

Hydrophobically modified chitosan, such as N-tridecanoyl chitosan, can self-assemble into nanoparticles in an aqueous environment. These nanoparticles are promising vehicles for drug delivery. Their interaction with cells and subsequent intracellular fate are crucial for their therapeutic efficacy.

References

- 1. Cellular uptake mechanism and intracellular fate of hydrophobically modified glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tridecanoyl Chloride as a Derivatizing Agent for GC-MS Analysis of Amines and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the derivatization of primary and secondary amines, as well as primary and secondary alcohols, using tridecanoyl chloride for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The derivatization process converts these polar and often non-volatile analytes into their corresponding N-tridecanoyl amides and tridecanoate (B1259635) esters. These derivatives exhibit improved thermal stability, volatility, and chromatographic properties, leading to enhanced separation and detection. This method is particularly suitable for the quantitative analysis of a wide range of analytes in complex matrices.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as primary and secondary amines and alcohols, possess polar functional groups that render them unsuitable for direct GC-MS analysis due to poor volatility, thermal lability, and potential for undesirable interactions with the chromatographic column.

Chemical derivatization is a crucial sample preparation step to overcome these limitations. Acylation with reagents like this compound is an effective strategy to block the active hydrogens in -NH2, >NH, and -OH groups, thereby increasing the volatility and thermal stability of the analytes. The resulting tridecanoyl derivatives are less polar and more amenable to GC separation, often yielding characteristic mass spectra that facilitate identification and quantification.

This compound (C13H25ClO) is a long-chain acyl chloride that reacts readily with nucleophilic functional groups under mild conditions. The introduction of the C13 alkyl chain significantly increases the hydrophobicity and molecular weight of the analytes, leading to improved chromatographic retention and separation from matrix interferences.

Principle of the Method

The derivatization reaction involves the nucleophilic acyl substitution of the chlorine atom in this compound by the lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a primary or secondary alcohol. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. The resulting N-tridecanoyl amides and tridecanoate esters are then extracted into an organic solvent for GC-MS analysis.

Experimental Protocols

Reagents and Materials

-

This compound (>98% purity)

-

Pyridine (anhydrous, >99.8%) or Triethylamine (>99.5%)

-

Aprotic organic solvent (e.g., Dichloromethane, Toluene, Hexane - GC grade)

-

Analytes of interest (e.g., primary/secondary amines, primary/secondary alcohols)

-